molecular formula C24H22Cl2N4O3 B11082869 (4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(3-chlorophenyl)methanone

(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(3-chlorophenyl)methanone

Cat. No.: B11082869
M. Wt: 485.4 g/mol
InChI Key: OYHIDBNNCWTJKN-UHFFFAOYSA-N
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Description

(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(3-chlorophenyl)methanone is a complex organic compound that features a piperazine ring substituted with a chlorobenzylamino group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(3-chlorophenyl)methanone typically involves multiple steps:

    Formation of the Chlorobenzylamino Intermediate: This step involves the reaction of 4-chlorobenzylamine with a suitable nitrophenyl derivative under controlled conditions.

    Piperazine Ring Formation: The intermediate is then reacted with piperazine to form the piperazin-1-yl derivative.

    Final Coupling Reaction: The final step involves coupling the piperazin-1-yl derivative with 3-chlorophenylmethanone under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: Amino derivatives are common products.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitrophenyl and chlorobenzyl groups suggests potential interactions with biological macromolecules.

Medicine

Medicinally, this compound could be investigated for its pharmacological properties. Its structure suggests potential activity as an antimicrobial or anticancer agent, although detailed studies are required to confirm these effects.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(3-chlorophenyl)methanone involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chlorobenzyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorobenzyl)amine: Shares the chlorobenzyl group but lacks the piperazine and nitrophenyl groups.

    4-Nitrophenylpiperazine: Contains the piperazine and nitrophenyl groups but lacks the chlorobenzyl group.

    3-Chlorophenylmethanone: Contains the chlorophenyl group but lacks the piperazine and nitrophenyl groups.

Uniqueness

The uniqueness of (4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(3-chlorophenyl)methanone lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H22Cl2N4O3

Molecular Weight

485.4 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[3-[(4-chlorophenyl)methylamino]-4-nitrophenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C24H22Cl2N4O3/c25-19-6-4-17(5-7-19)16-27-22-15-21(8-9-23(22)30(32)33)28-10-12-29(13-11-28)24(31)18-2-1-3-20(26)14-18/h1-9,14-15,27H,10-13,16H2

InChI Key

OYHIDBNNCWTJKN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl)C(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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